HEPBS is a zwitterionic buffer commonly used in biological and chemical research. It belongs to the class of Good's buffers, specifically designed for biological research due to their minimal biological activity and interference with biological processes. [] HEPBS is particularly useful for maintaining the pH of solutions within the physiological pH range (7-9) and exhibits good buffering capacity at room temperature. [, ]
HEPES was first synthesized in the 1970s and has since become a staple in laboratory settings, especially in cell culture applications. Its chemical formula is CHNOS, with a molecular weight of 238.3 g/mol. The compound exhibits two ionizable protons with pKa values of approximately 3.0 and 7.5, making it effective within a pH range of 6.8 to 8.2 .
The synthesis of HEPES typically involves the reaction of 2-aminoethanol with 1,4-bis(2-hydroxyethyl)piperazine-1-sulfonic acid. This process can be conducted through various methods, including:
HEPES participates in various chemical reactions due to its buffering capabilities and zwitterionic nature:
The mechanism of action of HEPES primarily revolves around its ability to stabilize pH in biological systems:
Studies have demonstrated that solutions containing HEPES can effectively maintain physiological conditions over extended periods, which is critical for long-term cell culture experiments.
HEPES is widely utilized across various scientific fields:
The hepatitis B virus genome is a 3.2 kb partially double-stranded, relaxed circular DNA (rcDNA) with unique structural characteristics. Within the virion (Dane particle), rcDNA exhibits a circular conformation maintained by a short cohesive overlap between the 5′ ends of the (+) and (–) strands. The (–) strand is full-length but contains a terminal redundancy of 10 nucleotides (r sequence), while the (+) strand is incomplete, leaving a variable single-stranded gap [1] [3]. Four distinct lesions define rcDNA: (1) hepatitis B virus polymerase covalently linked to the 5′ end of the (–) strand via a tyrosylphosphodiester bond; (2) the 5′ capped RNA primer attached to the (+) strand; (3) the terminal redundancy flap on the (–) strand; and (4) the single-stranded gap on the (+) strand [3] [5].
Upon hepatocyte entry, rcDNA is transported to the nucleus and repaired into covalently closed circular DNA (cccDNA). This process involves:
cccDNA serves as the only transcriptional template for viral mRNAs and is resistant to current antiviral therapies, enabling persistent infection [1] [3]. Its stability stems from chromatinization and epigenetic regulation (e.g., histone acetylation/methylation) [9].
Table 1: Structural Features of Hepatitis B Virus DNA Forms
DNA Form | Structure | Location | Functional Role |
---|---|---|---|
rcDNA | Partially double-stranded with polymerase and RNA primer attached | Virion nucleocapsid | Infectious genome delivered to hepatocytes |
cccDNA | Fully double-stranded, supercoiled, chromatinized | Hepatocyte nucleus | Transcriptional template for all viral RNAs |
Double-stranded linear DNA | Byproduct of faulty reverse transcription | Cytoplasm/nucleus | Substrate for viral integration into host genome |
Hepatitis B virus replicates via reverse transcription—a hallmark of retroviruses—despite being a DNA virus. The hepatitis B virus polymerase possesses reverse transcriptase (RT), DNA polymerase, and RNase H activities [1] [3]. Replication involves:
RT lacks proofreading capability, resulting in an estimated error rate of 10⁻⁵ mutations per base per replication cycle. This error-prone replication generates significant genetic diversity, facilitating immune escape and drug resistance [1] [3]. Double-stranded linear DNA (a replication byproduct) can integrate into the host genome via non-homologous end joining, contributing to hepatocellular carcinoma development [3] [10].
Hepatitis B virus maximizes its limited genome size (3.2 kb) through overlapping open reading frames (ORFs). The same nucleotide sequence encodes multiple proteins in different reading frames [1] [8]:
Polymerase (P) ORF: Spans ~80% of the genome and overlaps all other ORFs. Encodes the multifunctional polymerase with terminal protein, reverse transcriptase, and RNase H domains [1] [8].
X (X) ORF: Encodes hepatitis B virus X protein, a multifunctional regulator:
Table 2: Hepatitis B Virus Open Reading Frames and Protein Functions
ORF | Proteins Encoded | Key Functions |
---|---|---|
S | Large surface protein (L-HBsAg) | Viral entry via sodium taurocholate cotransporting polypeptide binding |
Middle surface protein (M-HBsAg) | Virion morphogenesis and secretion | |
Small surface protein (S-HBsAg) | Envelope assembly; dominant component of subviral particles | |
C | Core antigen (HBcAg) | Nucleocapsid formation; genome packaging |
e antigen (HBeAg) | Immune tolerance induction; secreted protein | |
P | Polymerase | Reverse transcription; RNA packaging; DNA synthesis |
X | X protein (HBx) | Transcriptional transactivation; epigenetic cccDNA regulation |
The compact genomic organization necessitates tight regulatory control. For example, the PreCore region uses an upstream start codon to produce HBeAg, while HBcAg translation initiates from a downstream start codon [10]. Overlapping regions impose constraints on sequence variability, particularly in the polymerase gene, where mutations must preserve multiple protein functions [1] [8].
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